molecular formula C13H13N3O2 B11782921 Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate

Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B11782921
M. Wt: 243.26 g/mol
InChI Key: VWMKTGCDENQQQD-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: Triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Another triazole derivative with similar structural features.

    2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: A related compound with a different functional group.

Uniqueness: Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is unique due to the presence of both the cyclopropyl group and the benzoate ester moiety. These structural features may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-6-4-9(5-7-10)12-14-11(15-16-12)8-2-3-8/h4-8H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMKTGCDENQQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NNC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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